molecular formula C15H10F2N2O B8750371 6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one CAS No. 49579-08-0

6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one

Cat. No.: B8750371
CAS No.: 49579-08-0
M. Wt: 272.25 g/mol
InChI Key: NTEYCGCUHJEPGG-UHFFFAOYSA-N
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Description

6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one is a fluorinated quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, leading to improved biological activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinazolinone: Lacks the 2-fluorophenyl and 2-methyl groups, resulting in different biological activity.

    3-(2-Fluorophenyl)quinazolinone: Lacks the 6-fluoro and 2-methyl groups, affecting its chemical properties and reactivity.

    2-Methylquinazolinone: Lacks the fluorine atoms, leading to reduced biological activity and metabolic stability.

Uniqueness

6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of multiple fluorine atoms and the 2-methyl group, which collectively enhance its biological activity, metabolic stability, and chemical reactivity compared to similar compounds.

Properties

CAS No.

49579-08-0

Molecular Formula

C15H10F2N2O

Molecular Weight

272.25 g/mol

IUPAC Name

6-fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C15H10F2N2O/c1-9-18-13-7-6-10(16)8-11(13)15(20)19(9)14-5-3-2-4-12(14)17/h2-8H,1H3

InChI Key

NTEYCGCUHJEPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3F

Origin of Product

United States

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